(5-Bromo-1,3-phenylene)dimethanol
Overview
Description
(5-Bromo-1,3-phenylene)dimethanol is an organic compound with the molecular formula C8H9BrO2. It is characterized by the presence of a bromine atom and two hydroxymethyl groups attached to a benzene ring. This compound is used in various chemical syntheses and research applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1,3-phenylene)dimethanol typically involves the bromination of 1,3-dimethoxybenzene followed by demethylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the demethylation step can be achieved using boron tribromide (BBr3) or other demethylating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the processes likely involve similar steps as the laboratory synthesis but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1,3-phenylene)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: 5-Bromo-1,3-benzenedicarboxylic acid.
Reduction: 1,3-Phenylene dimethanol.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-1,3-phenylene)dimethanol is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromo-1,3-phenylene)dimethanol involves its interaction with various molecular targets. The bromine atom and hydroxymethyl groups allow it to participate in a range of chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylene dimethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-1,3-benzenedicarboxylic acid: Contains carboxylic acid groups instead of hydroxymethyl groups, leading to different reactivity and applications.
1-Bromo-3,5-dimethylbenzene: Contains methyl groups instead of hydroxymethyl groups, affecting its chemical behavior.
Uniqueness
(5-Bromo-1,3-phenylene)dimethanol is unique due to the combination of a bromine atom and two hydroxymethyl groups on the benzene ring. This structure provides a balance of reactivity and stability, making it a versatile compound for various chemical syntheses and research applications .
Properties
IUPAC Name |
[3-bromo-5-(hydroxymethyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-3,10-11H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWWAHXLUWAJRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CO)Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559625 | |
Record name | (5-Bromo-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51760-22-6 | |
Record name | 5-Bromo-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51760-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-1,3-phenylene)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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